7H-benzo[e]perimidin-7-one

Physical organic chemistry Pulse radiolysis Electron transfer

7H-Benzo[e]perimidin-7-one (also referred to as 3-azaoxoisoaporphine, 3-AOIA) is the unsubstituted parent heterocycle of the benzoperimidine class—chromophore-modified anthracenedione analogues in which a fused pyrimidine ring is incorporated into the anthraquinone core. This scaffold serves as the essential synthetic entry point for all biologically active 6-[(aminoalkyl)amino]- and 8,11-dihydroxy-7H-benzo[e]perimidin-7-one derivatives that have demonstrated activity in multidrug-resistant (MDR) tumor models.

Molecular Formula C15H8N2O
Molecular Weight 232.24 g/mol
Cat. No. B5861479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-benzo[e]perimidin-7-one
Molecular FormulaC15H8N2O
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC=NC4=CC=CC(=C43)C2=O
InChIInChI=1S/C15H8N2O/c18-15-10-5-2-1-4-9(10)14-13-11(15)6-3-7-12(13)16-8-17-14/h1-8H
InChIKeyWWXLKPRGAXWHFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-Benzo[e]perimidin-7-one: Core Scaffold Procurement Guide for Anticancer, Neuroscience, and Advanced Materials Research


7H-Benzo[e]perimidin-7-one (also referred to as 3-azaoxoisoaporphine, 3-AOIA) is the unsubstituted parent heterocycle of the benzoperimidine class—chromophore-modified anthracenedione analogues in which a fused pyrimidine ring is incorporated into the anthraquinone core [1]. This scaffold serves as the essential synthetic entry point for all biologically active 6-[(aminoalkyl)amino]- and 8,11-dihydroxy-7H-benzo[e]perimidin-7-one derivatives that have demonstrated activity in multidrug-resistant (MDR) tumor models [2]. Beyond medicinal chemistry, the compound functions as a precursor for thermally stable anthrapyrimidine colorants via its 6-bromo derivative and as a photochemically well-characterized member of the oxoisoaporphine alkaloid family with distinct radical cation behavior [3].

Why 7H-Benzo[e]perimidin-7-one Cannot Be Replaced by Generic Anthracenediones, Anthrapyridones, or Oxoisoaporphine Alkaloids


The fused pyrimidine ring that defines 7H-benzo[e]perimidin-7-one and its derivatives is the structural factor shown to be essential for overcoming P-glycoprotein (P-gp) and MRP1-dependent multidrug resistance—a property absent in the parent anthracenedione class including mitoxantrone and ametantrone [1]. The nitrogen atom placement within the chromophore alters the electronic structure sufficiently to suppress NADH-dehydrogenase-mediated free radical generation, a mechanism directly implicated in anthracycline/anthracenedione cardiotoxicity, yet this effect is highly sensitive to the nature and location of substituents on the benzoperimidine ring system [2]. Furthermore, the radical cation of 7H-benzo[e]perimidin-7-one is oxygen-insensitive with a bathochromically shifted absorption maximum (λmax 400–410 nm) that distinguishes it spectroscopically and kinetically from 2,3-dihydrooxoisoaporphine congeners (λmax 290–295 nm), meaning that even within the oxoisoaporphine alkaloid family, generic interchange would yield fundamentally different photochemical and electron-transfer behavior [3].

Quantitative Differentiation Evidence for 7H-Benzo[e]perimidin-7-one: Comparator-Anchored Performance Data


Oxygen-Insensitive Radical Cation with Bathochromic Shift of ~110–115 nm Versus 2,3-Dihydrooxoisoaporphines

In a direct head-to-head study of six oxoisoaporphine congeners, the radical cation of 7H-benzo[e]perimidin-7-one (3-AOIA) exhibited an absorption maximum of λmax = 400–410 nm for its most intense band and was found to be insensitive to molecular oxygen [1]. In stark contrast, the radical cations of the structurally related 2,3-dihydrooxoisoaporphines (2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one and its 5-methoxy derivative) displayed their most intense absorption bands at λmax = 290–295 nm—a hypsochromic shift of approximately 110–115 nm [1]. The pseudo-first-order formation rate constants for the 7H-benzo[e]perimidin-7-one radical cation ranged from 2.1 × 10⁵ to 1.5 × 10⁶ s⁻¹ (at 10⁻⁴ M substrate), and the radical cation was stable when generated in isolation in pulse radiolysis of Ar-saturated 1,2-dichloroethane, decaying with first-order rate constants of 2.3 × 10⁴ to 5.1 × 10⁴ s⁻¹ in acetone and acetonitrile [1].

Physical organic chemistry Pulse radiolysis Electron transfer Photochemistry

Photostability Under 366 nm Irradiation in Aerobic Conditions Versus Photoreduction-Prone Oxoisoaporphines

7H-Benzo[e]perimidin-7-one (3-AOIA, A1) and its 2-methyl derivative are photostable when irradiated at 366 nm in the presence of oxygen, showing no photodegradation under these aerobic conditions [1]. By contrast, when these same compounds are placed in Ar- or N₂-saturated solutions in the presence of H-donating tertiary amines such as triethylamine (TEA) or tripropylamine (TPA), they undergo efficient photoreduction from the excited triplet state via a sequential electron–proton–electron transfer mechanism, forming a metastable photoproduct (AH⁻) that regenerates the original substrate in the dark—a process accelerated by oxygen admission [1]. This photochemical behavior is mechanistically distinct from other oxoisoaporphine alkaloids that may undergo uncontrolled photoreduction even under aerobic conditions, and the regioselective H/D isotopic exchange observed at positions 4 and 6 during photoreduction provides a unique spectroscopic handle for structural elucidation [1].

Photostability Oxoisoaporphine alkaloids Photoreduction Laser flash photolysis

Suppressed Free Radical Generation Versus Ametantrone and Mitoxantrone: A Class-Level Differentiator for Cardiotoxicity Risk

In the foundational 1993 study that established the benzoperimidine class, 6-[(aminoalkyl)amino]-7H-benzo[e]perimidin-7-one derivatives were explicitly designed as chromophore-modified anthracenediones with an additional fused pyrimidine ring aimed at diminishing peroxidation activity and thus potentially lowering cardiotoxicity [1]. The benzoperimidines were experimentally shown not to stimulate free radical formation, an effect attributed to their poor substrate properties for NADH dehydrogenase [1]. This stands in mechanistic contrast to the clinically used anthracenedione ametantrone—to which these benzoperimidines were equipotent in vitro against murine L1210 leukemia cells—and mitoxantrone, both of which are known to undergo redox cycling with concomitant reactive oxygen species (ROS) generation linked to cumulative cardiotoxicity [1]. In vivo, the benzoperimidine derivatives produced %T/C values of 130–255 against P388 murine leukemia, confirming that antitumor efficacy was maintained despite the absence of free radical stimulation [1].

Antineoplastic agents Cardiotoxicity Free radical generation NADH dehydrogenase

MDR Circumvention: Little Cross-Resistance in P-gp and MRP1-Overexpressing Cell Lines Versus Mitoxantrone and Doxorubicin

In the 1999 dihydroxybenzoperimidine study, the most active derivative (compound 6a, derived from the 7H-benzo[e]perimidin-7-one scaffold) exhibited in vitro cytotoxic activity against murine leukemia L1210 and human leukemia HL60 cell lines comparable to that of mitoxantrone, yet in contrast to both mitoxantrone and doxorubicin, it displayed little cross-resistance in cell lines characterized by an MDR phenotype [1]. In vivo, compound 6a produced a significant antitumor effect against P388 murine leukemia with %T/C = 196 at an optimal dose of 10 mg/kg [1]. Critically, the property of overcoming cross-resistance was maintained in in vivo efficacy studies: no difference was observed in antitumor activity of compound 6a against the A2780 human tumor xenograft and its MDR subline A2780/Dx [1]. Cell cycle analysis revealed that both mitoxantrone and 6a induced a G₂/M block in sensitive HT-29 and mitoxantrone-resistant HT-29/Mx cells, but the proportion of apoptotic cells after 6a treatment was much lower than after mitoxantrone treatment, suggesting a distinct cell death mechanism less dependent on apoptotic induction in resistant populations [1].

Multidrug resistance P-glycoprotein MRP1 Cross-resistance Anticancer

Rapid Cellular Uptake Kinetics (>2 × 10⁻¹⁷ mole cell⁻¹ s⁻¹) Outpaces Doxorubicin and Pirarubicin to Counterbalance Efflux

A dedicated transport study of three benzoperimidine antitumor compounds (structurally derived from the 7H-benzo[e]perimidin-7-one core) in K562 erythroleukemia cells and its P-gp-overexpressing resistant subline K562/Adr, as well as GLC4 small-cell lung cancer cells and MRP1-overexpressing GLC4/Adr, established that the kinetics of drug uptake were very rapid, exceeding 2 × 10⁻¹⁷ mole cell⁻¹ s⁻¹ [1]. This rapid influx was demonstrated to counterbalance the P-gp- and MRP1-mediated efflux, as benzoperimidine inhibited the efflux of pirarubicin with inhibitory constants of 1.5 μM for P-glycoprotein and 2.1 μM for MRP1, suggesting transport by both pumps with Km ≈ 2 μM [1]. By comparison, doxorubicin exhibits slow cellular uptake kinetics and pirarubicin moderate kinetics; the benzoperimidine family's fast uptake profile is a determining factor in their ability to achieve effective intracellular concentrations in MDR cells despite active efflux [2]. Confocal microscopy confirmed strong drug accumulation in the nucleus and lysosomes [1].

Cellular pharmacokinetics Drug uptake kinetics P-glycoprotein MRP1 MDR

Tunable MAO Isoform Selectivity: 10-Fold MAO-A Preference Achieved Through Substituent Engineering on the Perimidinone Framework

A series of perimidinone derivatives built on the 7H-benzo[e]perimidin-7-one framework were assessed as reversible human MAO inhibitors, yielding inhibitory constants (Ki) in the range of 2 to 20 μM [1]. Critically, the selectivity of MAO isoform inhibition was shown to be significantly dependent on the presence of heteroatoms or electron-donating/withdrawing groups on the perimidinone scaffold, as verified by molecular docking with crystallized MAO receptors [1]. Most inhibitors were highly selective: compounds 9 and 11 inhibited selectively the MAO-B isoform, while compound 12 achieved 10-fold selectivity for the MAO-A isoform and was identified as both the most selective and most potent MAO-A inhibitor among all perimidinones tested [1]. The reversibility of inhibition contrasts with the irreversible mechanism of classical MAO inhibitors such as clorgyline (MAO-A) and selegiline (MAO-B), offering a differentiated pharmacological profile directly attributable to the perimidinone core [1].

Monoamine oxidase inhibition Neuropharmacology Depression Isoform selectivity Structure-activity relationship

Evidence-Backed Procurement Scenarios for 7H-Benzo[e]perimidin-7-one: Where the Scaffold Outperforms Alternatives


Anticancer Drug Discovery Targeting MDR-Positive Leukemias and Solid Tumors

For medicinal chemistry programs aiming to overcome P-gp- and MRP1-mediated multidrug resistance, the 7H-benzo[e]perimidin-7-one scaffold provides a validated starting point. 8,11-Dihydroxy-6-[(aminoalkyl)amino] derivatives (exemplified by compound 6a) have demonstrated little cross-resistance in MDR cell lines where mitoxantrone and doxorubicin lose efficacy, with in vivo antitumor activity confirmed in both P388 murine leukemia (%T/C = 196 at 10 mg/kg) and human A2780 xenografts—with no loss of activity against the MDR A2780/Dx subline [1]. The rapid cellular uptake kinetics (>2 × 10⁻¹⁷ mole cell⁻¹ s⁻¹) and suppression of free radical generation further differentiate this chemotype from standard anthracenediones for programs prioritizing both MDR circumvention and reduced cardiotoxicity risk [2].

Neuroscience Research on Reversible, Isoform-Selective MAO Inhibition

The perimidinone framework enables reversible MAO inhibition with Ki values in the 2–20 μM range and tunable isoform selectivity: up to 10-fold selectivity for MAO-A (compound 12) or selective MAO-B inhibition (compounds 9 and 11), as confirmed by in vitro human recombinant enzyme assays and molecular docking [1]. This contrasts with irreversible inhibitors such as clorgyline and selegiline, making 7H-benzo[e]perimidin-7-one derivatives suitable for neuroscience programs seeking reversible MAO modulation with isoform-specific profiles relevant to depression (MAO-A) and neurodegenerative movement disorders (MAO-B) [1].

Physical Organic Chemistry and Photochemical Studies of Electron-Transfer Processes

For fundamental electron-transfer research, 7H-benzo[e]perimidin-7-one is the oxoisoaporphine congener of choice when oxygen-insensitive radical cations and bathochromically shifted absorption (λmax 400–410 nm vs. 290–295 nm for dihydrooxoisoaporphines) are required for spectroscopic detection under aerobic conditions [1]. The well-characterized photostability at 366 nm in O₂, combined with the controlled switch to photoreduction under anaerobic amine conditions and the regioselective H/D exchange at positions 4 and 6 observable by ¹H NMR, provides a uniquely versatile platform for mechanistic photochemical investigations [2].

Development of Thermally Stable Anthrapyrimidine Colorants for Plastics and Coatings

6-Bromo-7H-benzo[e]perimidin-7-one serves as the key synthetic intermediate for anthrapyrimidine-containing colorants obtained by condensation with substituted aromatic amines. These colorants have been characterized by thermogravimetric analysis as thermally stable up to 250 °C and exhibit slight positive solvatochromism in solvents of differing polarity, with excellent photostability in DMSO and confirmed light fastness in polypropylene [1]. For industrial colorant procurement, the 7H-benzo[e]perimidin-7-one scaffold thus offers a thermal stability ceiling of 250 °C—a quantifiable performance parameter for plastics and high-temperature coating applications [1].

Quote Request

Request a Quote for 7H-benzo[e]perimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.